(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride
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Overview
Description
(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and nitroethane.
Formation of Nitroalkene: The first step involves the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a base such as sodium ethoxide to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3,4-bis(4-fluorophenyl)butan-2-amine hydrochloride: Similar structure with fluorine substituents instead of chlorine.
(2S,3S)-3,4-bis(4-bromophenyl)butan-2-amine hydrochloride: Similar structure with bromine substituents instead of chlorine.
(2S,3S)-3,4-bis(4-methylphenyl)butan-2-amine hydrochloride: Similar structure with methyl substituents instead of chlorine.
Uniqueness
The uniqueness of (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride lies in its specific chlorophenyl groups, which confer distinct chemical and biological properties. These properties can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C16H18Cl3N |
---|---|
Molecular Weight |
330.7 g/mol |
IUPAC Name |
(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17Cl2N.ClH/c1-11(19)16(13-4-8-15(18)9-5-13)10-12-2-6-14(17)7-3-12;/h2-9,11,16H,10,19H2,1H3;1H/t11-,16+;/m0./s1 |
InChI Key |
KHKARPYRYIPKRD-DFIJPDEKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)N.Cl |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
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